molecular formula C12H16O B13270602 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No.: B13270602
M. Wt: 176.25 g/mol
InChI Key: XBGZAZVONINHKL-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H16O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol involves the catalytic hydrogenation of 2-naphthol. In this process, 2-naphthol is reacted with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under specific conditions of temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further hydrogenated to reduce the aromatic ring completely.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst is typically used for further hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone.

    Reduction: 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: The parent compound from which 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is derived.

    5,6,7,8-Tetrahydro-2-naphthol: A similar compound with a hydroxyl group on the second carbon of the tetrahydronaphthalene ring.

    2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetate: An ester derivative of the compound

Uniqueness

This compound is unique due to its specific structure, which combines the partially hydrogenated naphthalene ring with an ethanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H16O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9,13H,1-4,7-8H2

InChI Key

XBGZAZVONINHKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCO

Origin of Product

United States

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